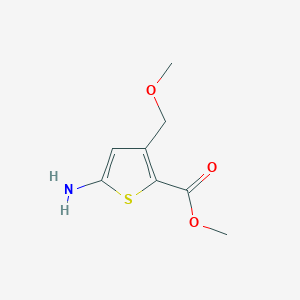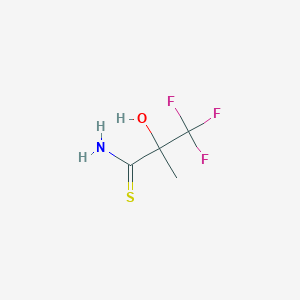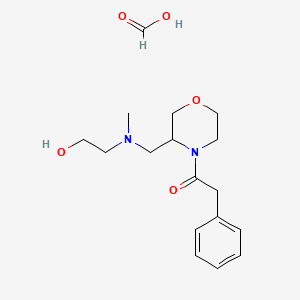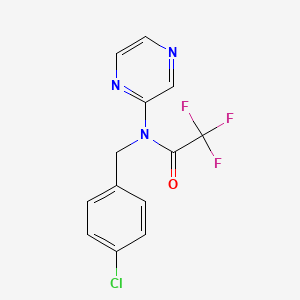![molecular formula C16H10ClN3O3S B2706721 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 476463-60-2](/img/structure/B2706721.png)
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that has been synthesized and studied for its potential biological activities . It contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide variety of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of benzodioxole compounds were synthesized and evaluated for their cytotoxic activity against various cancer cell lines . The synthesis typically involves a series of reactions including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a 1,3,4-thiadiazol-2-yl group attached to a 4-chlorophenyl group and a benzo[d][1,3]dioxole-5-carboxamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .科学的研究の応用
Antibacterial and Anticancer Activities
The research into N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide and its analogs highlights significant applications in antibacterial and anticancer activities. Novel analogs synthesized from similar structures have displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells, indicating potential for therapeutic applications (Palkar et al., 2017). Additionally, derivatives of thiadiazole have been evaluated for their anticancer activities against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, with some compounds showing promising results (Tiwari et al., 2017).
Antimicrobial and Anthelmintic Activities
Compounds containing the 1,3,4-thiadiazole moiety have been synthesized and tested for antimicrobial and anthelmintic activities. A study demonstrated the synthesis of new derivatives with significant activity against both bacterial and fungal strains, suggesting their potential as antimicrobial agents (Sah et al., 2014). Moreover, the antimicrobial and anthelmintic activities of 3-chlorobenzothiophene-2-carbonylchloride derivatives have been explored, with some compounds showing promising results against specific microbial strains and helminthic parasites (Naganagowda & Padmashali, 2010).
Nematocidal Activity
A series of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group exhibited notable nematocidal activities, presenting new avenues for agricultural applications in combating nematode pests (Liu et al., 2022).
Anti-inflammatory and Analgesic Properties
Investigations into derivatives of imidazothiazole and thiadiazole have also revealed anti-inflammatory and analgesic properties, indicating their potential for the development of new therapeutics in managing pain and inflammation (Can et al., 2021).
将来の方向性
特性
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-11-4-1-9(2-5-11)15-19-20-16(24-15)18-14(21)10-3-6-12-13(7-10)23-8-22-12/h1-7H,8H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPFFRRSBNHELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2706641.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2706642.png)
![2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2706647.png)


![4-[2-(carboxymethanesulfinyl)acetamido]benzoic acid](/img/structure/B2706651.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide](/img/structure/B2706653.png)
![2-(isopropylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2706655.png)
![2-[(3-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2706659.png)

![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2706661.png)
